
(2S)-2-((3-((4-(4-Fluorophenoxy)phenyl)methylcarbamoyl)-4-methoxy-phenyl)methyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRP-101 is a small-molecule drug developed by KYORIN Pharmaceutical Co., Ltd. It is known for its role as a peroxisome proliferator-activated receptor alpha agonist. This compound has been studied for its potential therapeutic applications in treating metabolic diseases such as diabetes mellitus and dyslipidemias .
Preparation Methods
The synthesis of KRP-101 involves the chemical modification of butanoic acid. The synthetic route includes the reaction of 4-fluorophenoxybenzylamine with 4-methoxybenzoyl chloride to form an intermediate, which is then reacted with butanoic acid to yield KRP-101 . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods for KRP-101 would likely involve large-scale synthesis using similar chemical processes, optimized for yield and purity.
Chemical Reactions Analysis
KRP-101 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of KRP-101 can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .
Scientific Research Applications
KRP-101 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the effects of peroxisome proliferator-activated receptor alpha agonists on lipid metabolism. In biology, KRP-101 has been shown to regulate the expression of genes involved in lipid metabolism, making it a valuable tool for studying metabolic pathways . In medicine, KRP-101 has demonstrated potential in ameliorating insulin resistance and improving lipid profiles in animal models, suggesting its use in treating metabolic diseases . In industry, KRP-101 can be used in the development of new therapeutic agents targeting metabolic disorders.
Mechanism of Action
KRP-101 exerts its effects by activating peroxisome proliferator-activated receptor alpha, a nuclear receptor that regulates the expression of genes involved in lipid metabolismThis binding leads to the transcriptional activation of target genes, resulting in increased fatty acid oxidation, decreased triglyceride levels, and improved insulin sensitivity .
Comparison with Similar Compounds
KRP-101 is similar to other peroxisome proliferator-activated receptor alpha agonists, such as fenofibrate and gemfibrozil. KRP-101 is unique in its high potency and selectivity for peroxisome proliferator-activated receptor alpha. Unlike fenofibrate and gemfibrozil, KRP-101 has been shown to activate peroxisome proliferator-activated receptor alpha independently of peroxisome proliferator-activated receptor gamma, making it a more targeted therapeutic agent . Other similar compounds include RX-375, which is a chemically modified version of KRP-101 with enhanced potency .
Properties
CAS No. |
311770-26-0 |
|---|---|
Molecular Formula |
C26H26FNO5 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2S)-2-[[3-[[4-(4-fluorophenoxy)phenyl]methylcarbamoyl]-4-methoxyphenyl]methyl]butanoic acid |
InChI |
InChI=1S/C26H26FNO5/c1-3-19(26(30)31)14-18-6-13-24(32-2)23(15-18)25(29)28-16-17-4-9-21(10-5-17)33-22-11-7-20(27)8-12-22/h4-13,15,19H,3,14,16H2,1-2H3,(H,28,29)(H,30,31)/t19-/m0/s1 |
InChI Key |
VRHOBXXCNBZJRX-IBGZPJMESA-N |
SMILES |
CCC(CC1=CC(=C(C=C1)OC)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)F)C(=O)O |
Isomeric SMILES |
CC[C@@H](CC1=CC(=C(C=C1)OC)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)F)C(=O)O |
Canonical SMILES |
CCC(CC1=CC(=C(C=C1)OC)C(=O)NCC2=CC=C(C=C2)OC3=CC=C(C=C3)F)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(2S)-2-((3-(N-((4-(4-fluorophenoxy)phenyl)methyl)carbamoyl)-4-methoxyphenyl)methyl)butanoic acid KRP-101 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


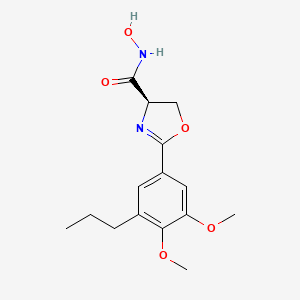

![butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-(2-methylpropyl)phenyl]sulfonylcarbamate](/img/structure/B1673699.png)
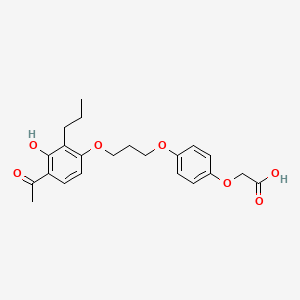

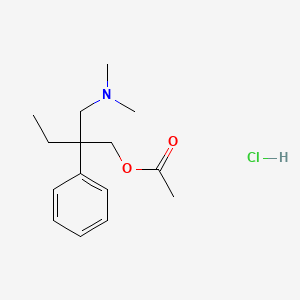
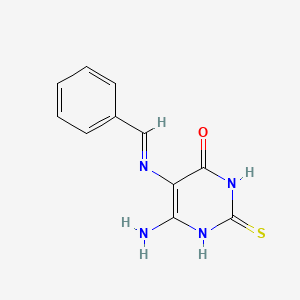

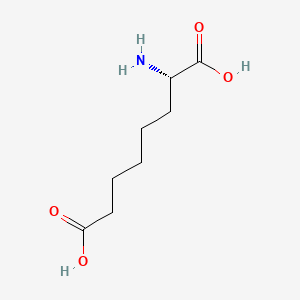

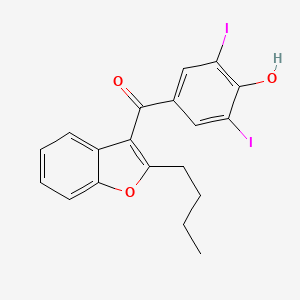
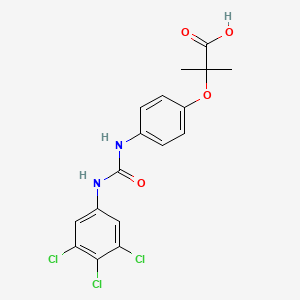
![(2S)-N-[(2S,3R)-2-amino-3-methylpentanoyl]-1-[(2R)-3-[3,3-bis(pyridazine-3-carbonyl)cyclohexyl]-2-(methylamino)propanoyl]-N-[(2R)-1-cyclohexyl-3-oxopropan-2-yl]-2,3-dihydropyrrole-2-carboxamide](/img/structure/B1673718.png)

